2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carbonitrile group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-3-8-16-14(9-11)17(15(10-19)18(20)21-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-9H2,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYDEQAMUAYMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including conventional heating or microwave irradiation, to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
